

# Sodium ethyl sulfate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025



# An In-depth Technical Guide to Sodium Ethyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **sodium ethyl sulfate**, covering its fundamental chemical properties, synthesis protocols, and analytical methodologies. The information is intended for professionals in research and development who require detailed technical data and procedural insights.

### **Core Identification**

**Sodium ethyl sulfate**, also known as sodium sulfovinate, is the sodium salt of ethyl sulfate.[1] [2][3] It is recognized as a metabolite of ethanol in humans and serves as a potential biomarker for recent alcohol consumption.[2][4][5]

- CAS Number: 546-74-7[1][2][3][4][5][6][7]
- Molecular Formula: C<sub>2</sub>H<sub>5</sub>NaO<sub>4</sub>S[1][2][5]
- Synonyms: Ethyl sodium sulfate, Sodium sulfovinate, Sulfuric acid monoethyl ester sodium salt[2][4][5]



## **Molecular Structure and Chemical Properties**

The molecular structure consists of an ethyl group bonded to a sulfate group, with a sodium counter-ion.

- SMILES: [Na+].CCOS([O-])(=O)=O[6][7]
- InChl: 1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1[4][6][7]

A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
Molecular Weight	148.11 g/mol	[1][2][3][5][6][7][8]
Appearance	White to off-white, very hygroscopic powder or crystals.	[2][3][7][8][9]
Purity	Commercially available at ≥98%	[2][6][7][8]
Melting Point	>160°C (decomposes)	[2]
Solubility	Soluble in water and alcohol. Slightly soluble in methanol.	[2][3][9]
Percent Composition	C 16.22%, H 3.40%, Na 15.52%, O 43.21%, S 21.65%	[3]

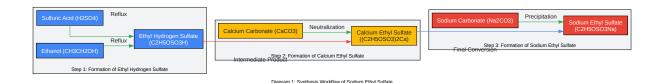
## **Experimental Protocols**

Detailed methodologies for the synthesis and analysis of **sodium ethyl sulfate** are provided below. These protocols are collated from established chemical synthesis literature.

This common laboratory method involves the formation of an intermediate, calcium ethyl sulfate, which is subsequently converted to the final sodium salt.[10][11][12]

Workflow Diagram: Synthesis of Sodium Ethyl Sulfate





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Caption: Synthesis workflow via calcium ethyl sulfate intermediate.

#### Methodology:

- Esterification: A mixture of absolute ethanol (40 mL) and concentrated sulfuric acid (16 mL) is heated under reflux.[10] This reaction forms ethyl hydrogen sulfate (sulfovinic acid).[11] [13]
  - $\circ$  CH<sub>3</sub>CH<sub>2</sub>OH + H<sub>2</sub>SO<sub>4</sub>  $\rightarrow$  C<sub>2</sub>H<sub>5</sub>OSO<sub>3</sub>H + H<sub>2</sub>O[11]
- Neutralization and Salt Formation: The resulting solution is neutralized by adding calcium carbonate (CaCO<sub>3</sub>).[10] This step forms the soluble calcium ethyl sulfate and precipitates the excess sulfuric acid as insoluble calcium sulfate.[10]
  - 2C<sub>2</sub>H<sub>5</sub>OSO<sub>3</sub>H + CaCO<sub>3</sub> → (C<sub>2</sub>H<sub>5</sub>OSO<sub>3</sub>)<sub>2</sub>Ca + H<sub>2</sub>O + CO<sub>2</sub>[11]
- Filtration: The mixture is filtered to remove the precipitated calcium sulfate. The filtrate contains the aqueous solution of calcium ethyl sulfate.[10]
- Conversion to Sodium Salt: A solution of sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) is added to the filtrate.
   This causes the precipitation of calcium carbonate, leaving the desired sodium ethyl sulfate in the solution.[10][11]



- (C<sub>2</sub>H<sub>5</sub>OSO<sub>3</sub>)<sub>2</sub>Ca + Na<sub>2</sub>CO<sub>3</sub> → 2C<sub>2</sub>H<sub>5</sub>OSO<sub>3</sub>Na + CaCO<sub>3</sub>[11]
- Isolation: The precipitated calcium carbonate is removed by filtration. The final filtrate is then concentrated by evaporation and cooled to crystallize the **sodium ethyl sulfate** product.[10]

This method is adapted from a validated procedure for the determination of ethyl sulfate in a drug substance, demonstrating a robust analytical approach for quality control.[14]

Workflow Diagram: Analytical Quantification by Ion Chromatography

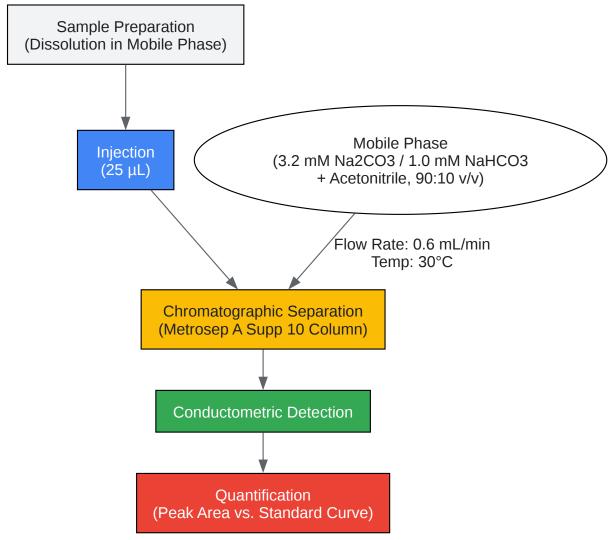


Diagram 2: Ion Chromatography Workflow for EtS Analysis



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Caption: Workflow for quantifying Sodium Ethyl Sulfate (EtS).

#### Methodology:

- Chromatographic System: The analysis is performed using an ion chromatograph equipped with a conductometric detector.[14]
- Column: A Metrosep A Supp 10 (250 mm × 4.0 mm, 4.6 μm) column is used for separation.
   [14]
- Mobile Phase: The mobile phase consists of a buffer (3.2 mM Sodium Carbonate and 1.0 mM Sodium Bicarbonate) and acetonitrile in a 90:10 (v/v) ratio.[14]
- Operating Conditions:
  - Flow Rate: 0.6 mL/min[14]
  - Column Temperature: 30°C[14]
- Standard and Sample Preparation: Prepare standard and sample solutions by dissolving the material in the mobile phase to the desired concentration.
- Analysis: Inject the sample into the chromatograph. The ethyl sulfate is monitored by the conductometric detector.
- Quantification: The concentration of ethyl sulfate is determined by comparing the peak area from the sample to a standard curve generated from known concentrations. The performance of this method shows high specificity, linearity (correlation coefficient > 0.999), and accuracy (average recovery ~98.7%).[14] The limit of detection (LOD) and limit of quantification (LOQ) for ethyl sulfate are approximately 0.3 µg/mL and 0.8 µg/mL, respectively.[14]

## **Applications in Research and Drug Development**

**Sodium ethyl sulfate** has several applications relevant to the scientific and pharmaceutical communities:



- Biomarker of Alcohol Consumption: As a direct metabolite of ethanol, it is used alongside ethyl glucuronide (EtG) in urine analysis to detect recent alcohol intake.
- Reference Standard: The purified compound, including isotopically labeled versions like Sodium Ethyl-d5 Sulfate, is used as a reference standard for analytical method development, validation, and quality control applications in the drug development process.[15]
- Surfactant and Emulsifier: In industrial contexts, it functions as an anionic surfactant, wetting
  agent, and emulsifier.[9][16] These properties are leveraged in the production of some
  pharmaceuticals, such as enhancing the bactericidal properties of antiseptics or controlling
  undesirable reactions during penicillin production.[16]
- Synthetic Intermediate: It serves as a building block and intermediate in various organic syntheses.[3][7]

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- To cite this document: BenchChem. [Sodium ethyl sulfate CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027447#sodium-ethyl-sulfate-cas-number-and-molecular-structure]

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